(2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid (2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid Ac-Thr(t-Bu)-OH is a threonine derivative.

Brand Name: Vulcanchem
CAS No.: 163277-80-3
VCID: VC21538919
InChI: InChI=1S/C10H19NO4/c1-6(15-10(3,4)5)8(9(13)14)11-7(2)12/h6,8H,1-5H3,(H,11,12)(H,13,14)/t6-,8+/m1/s1
SMILES: CC(C(C(=O)O)NC(=O)C)OC(C)(C)C
Molecular Formula: C10H19NO4
Molecular Weight: 217.26 g/mol

(2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid

CAS No.: 163277-80-3

Cat. No.: VC21538919

Molecular Formula: C10H19NO4

Molecular Weight: 217.26 g/mol

* For research use only. Not for human or veterinary use.

(2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid - 163277-80-3

CAS No. 163277-80-3
Molecular Formula C10H19NO4
Molecular Weight 217.26 g/mol
IUPAC Name (2S,3R)-2-acetamido-3-[(2-methylpropan-2-yl)oxy]butanoic acid
Standard InChI InChI=1S/C10H19NO4/c1-6(15-10(3,4)5)8(9(13)14)11-7(2)12/h6,8H,1-5H3,(H,11,12)(H,13,14)/t6-,8+/m1/s1
Standard InChI Key JTQQJUFULLOMEJ-SVRRBLITSA-N
Isomeric SMILES C[C@H]([C@@H](C(=O)O)NC(=O)C)OC(C)(C)C
SMILES CC(C(C(=O)O)NC(=O)C)OC(C)(C)C
Canonical SMILES CC(C(C(=O)O)NC(=O)C)OC(C)(C)C

Chemical Identity and Structural Properties

Basic Identification and Nomenclature

(2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid represents a modified amino acid with specific stereochemistry. Its chemical identity is defined through several standard parameters and identification systems used in chemical databases and literature.

The table below summarizes the key identification parameters for this compound:

ParameterValue
CAS Number163277-80-3
IUPAC Name(2S,3R)-2-acetamido-3-[(2-methylpropan-2-yl)oxy]butanoic acid
Molecular FormulaC10H19NO4
Molecular Weight217.26 g/mol
Standard InChIInChI=1S/C10H19NO4/c1-6(15-10(3,4)5)8(9(13)14)11-7(2)12/h6,8H,1-5H3,(H,11,12)(H,13,14)/t6-,8+/m1/s1
Standard InChIKeyJTQQJUFULLOMEJ-SVRRBLITSA-N
Isomeric SMILESCC@HOC(C)(C)C

The compound is also known by several synonyms in chemical databases and commercial catalogs, including "Ac-Thr(tBu)-OH" and "Acetyl-O-tert-butyl-L-threonine".

Structural Characteristics and Physical Properties

The molecular structure of (2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid features several important functional groups that contribute to its chemical behavior and applications in synthetic chemistry. The compound possesses specific structural characteristics that determine its reactivity patterns and physical properties.

Structural FeatureValue
Number of heavy atoms15
Number of aromatic heavy atoms0
Fraction Csp30.8
Number of rotatable bonds6
Number of H-bond acceptors4.0
Number of H-bond donors2.0

The high fraction of sp3-hybridized carbon atoms (0.8) indicates a non-planar structure with considerable conformational flexibility . This flexibility is further enhanced by the presence of six rotatable bonds, which allows the molecule to adopt various conformations depending on its environment. The hydrogen bonding potential, represented by 4 acceptor sites and 2 donor sites, plays a crucial role in the compound's interaction with solvents, other reagents, and biological targets in pharmaceutical applications.

Applications in Pharmaceutical Research and Development

Role in Peptide Synthesis

(2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid serves as a critical building block in peptide synthesis, offering specific advantages over unmodified amino acids. The compound's value in peptide chemistry stems from its protected functional groups, which enable controlled reactivity during synthetic procedures.

The tert-butoxy group on the threonine side chain provides protection for the hydroxyl functionality, preventing unwanted side reactions during peptide coupling. This protection strategy is essential for maintaining the chemical integrity of complex peptides during synthesis. Without such protection, the hydroxyl group could potentially:

  • React with activated carboxyl groups, forming undesired ester linkages

  • Participate in elimination reactions under basic conditions

  • Interfere with the intended peptide bond formation

The acetamido group provides N-terminal protection, allowing for controlled and directional peptide synthesis. Together, these protecting groups enable orthogonal protection schemes that are fundamental to modern peptide chemistry.

Significance in Drug Design

In pharmaceutical development, (2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid serves as an important intermediate for creating biologically active compounds. The specific modifications on this amino acid derivative can significantly impact the pharmacological properties of the resulting molecules.

Modifications on amino acid side chains, such as the tert-butoxy group in this compound, have been demonstrated to influence several critical drug parameters:

  • Binding affinity to target proteins and receptors

  • Specificity for biological targets

  • Metabolic stability and resistance to enzymatic degradation

  • Membrane permeability and bioavailability

These impacts make the compound particularly valuable in drug design processes where fine-tuning of molecular properties is essential for therapeutic success. Researchers utilize this modified amino acid to introduce specific structural elements that can enhance the drug-like properties of peptide-based therapeutics and peptidomimetics.

Synthesis Methods and Production Techniques

Catalytic Methods and Reaction Conditions

Advanced catalytic methods have been developed for the tert-butylation of threonine derivatives, representing significant improvements over traditional approaches. A notable method employs ZSM-5 supported silicotungstic acid as a solid catalyst, offering advantages over conventional liquid acid catalysts like concentrated sulfuric acid .

The reaction process typically involves carefully controlled temperature progression:

  • Initial reaction at 30-50°C for 3-10 hours with the first batch of butylating reagent

  • Temperature increase to 50-70°C with addition of a second batch of butylating reagent

  • Continued reaction for 5-10 hours to complete the transformation

These optimized conditions reportedly yield products with purity exceeding 99% and yields above 80%, making them suitable for industrial-scale production . The solid catalyst system also offers practical advantages including easier separation from reaction mixtures and potential for catalyst recycling.

Research Findings and Structural Significance

Structure-Activity Relationships

CompoundCAS NumberMolecular FormulaKey Structural FeaturesApplications
(2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid163277-80-3C10H19NO4- Acetylated amino group
- tert-Butoxy protected hydroxyl
- Free carboxylic acid
Peptide synthesis building block, pharmaceutical intermediate
(2R,3S)-3-(tert-butoxy)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)butanoic acid2375248-47-6C15H28N2O6- Opposite stereochemistry
- Boc-glycine attached to amino group
- Larger molecular structure
More complex peptide synthesis, specialized drug development
O-tert-butyl-L-threonine tert-butyl ester(not provided)(not provided)- Both carboxyl and hydroxyl protected
- Free amino group
- Higher lipophilicity
Intermediate in synthetic pathways requiring dual protection

This comparison highlights how relatively subtle structural differences can lead to distinct chemical properties and applications in pharmaceutical research and development .

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